molecular formula C6H5ClN2O2 B7966841 4-Chloro-3-methyl-5-nitropyridine

4-Chloro-3-methyl-5-nitropyridine

Cat. No. B7966841
M. Wt: 172.57 g/mol
InChI Key: WICURSLPRBHCAI-UHFFFAOYSA-N
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Description

“4-Chloro-3-methyl-5-nitropyridine” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used in chemical synthesis studies .


Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .


Molecular Structure Analysis

The molecular weight of “this compound” is 172.57 . The InChI key is HWZUMEVIIGNXGM-UHFFFAOYSA-N .


Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .


Physical And Chemical Properties Analysis

“this compound” has a melting point of 45-50 °C . Its density is predicted to be 1.489±0.06 g/cm3 . It is slightly soluble in chloroform and methanol .

Safety and Hazards

“4-Chloro-3-methyl-5-nitropyridine” is classified as Acute Tox. 3 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . It is toxic if swallowed and causes serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this chemical .

Mechanism of Action

Target of Action

Nitropyridines, a class of compounds to which 4-chloro-3-methyl-5-nitropyridine belongs, are known to interact with various biological targets . The specific targets can vary depending on the exact structure of the nitropyridine and its substituents .

Mode of Action

Nitropyridines are generally synthesized through a reaction mechanism involving a [1,5] sigmatropic shift . . This could potentially influence the interaction of this compound with its targets.

Biochemical Pathways

Nitropyridines are known to be involved in various chemical reactions, including suzuki–miyaura cross-coupling , which is a widely applied transition metal catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These properties could potentially impact the bioavailability of the compound.

Result of Action

Safety data sheets indicate that the compound may cause skin and eye irritation, and may be toxic if swallowed . These effects are likely the result of the compound’s interaction with its targets.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, safety data sheets recommend using the compound only in well-ventilated areas and avoiding the formation of dust . These recommendations suggest that the compound’s action, efficacy, and stability could be affected by factors such as air quality and physical form.

properties

IUPAC Name

4-chloro-3-methyl-5-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-8-3-5(6(4)7)9(10)11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WICURSLPRBHCAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=C1Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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